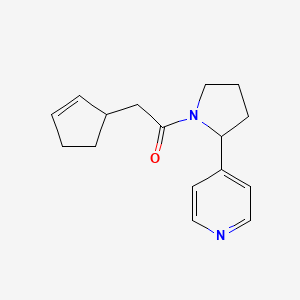
2-Cyclopent-2-en-1-yl-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopent-2-en-1-yl-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as CPYPOE and has a unique structure that makes it an interesting subject of study. In
Wirkmechanismus
The mechanism of action of CPYPOE involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter involved in cognitive function. By inhibiting acetylcholinesterase, CPYPOE can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
CPYPOE has been shown to have several biochemical and physiological effects. This compound has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function. Additionally, CPYPOE has been shown to have antioxidant properties, which can help protect against oxidative stress and damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CPYPOE in lab experiments is its ability to inhibit acetylcholinesterase, which can be useful in studying the role of acetylcholine in cognitive function. However, one limitation is that CPYPOE is a relatively new compound, and more research is needed to fully understand its effects and potential applications.
Zukünftige Richtungen
There are several future directions for research on CPYPOE. One potential direction is to study its effects on other neurotransmitters and their associated pathways. Additionally, further research is needed to understand the long-term effects of CPYPOE on cognitive function and overall health. Finally, CPYPOE may have potential applications in the treatment of neurodegenerative diseases, and further research is needed to explore this possibility.
In conclusion, CPYPOE is a unique chemical compound that has potential applications in scientific research. Its ability to inhibit acetylcholinesterase and increase the levels of acetylcholine in the brain make it an interesting subject of study. While more research is needed to fully understand its effects and potential applications, CPYPOE has the potential to be a valuable tool in the study of cognitive function and neurodegenerative diseases.
Synthesemethoden
The synthesis method for CPYPOE involves several steps. The first step is the synthesis of 2-pyridin-4-ylpyrrolidine, which is achieved by reacting 2-bromo-4-methylpyridine with 1-pyrrolidinecarboxaldehyde. The second step involves the synthesis of 2-cyclopent-2-en-1-yl-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone by reacting 2-cyclopent-2-en-1-one with 2-pyridin-4-ylpyrrolidine. The final product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
CPYPOE has been studied for its potential applications in scientific research. This compound has been shown to have inhibitory effects on the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have beneficial effects on cognitive function.
Eigenschaften
IUPAC Name |
2-cyclopent-2-en-1-yl-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c19-16(12-13-4-1-2-5-13)18-11-3-6-15(18)14-7-9-17-10-8-14/h1,4,7-10,13,15H,2-3,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZAKVXLVVDNEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2CCC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

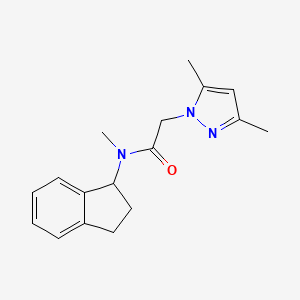

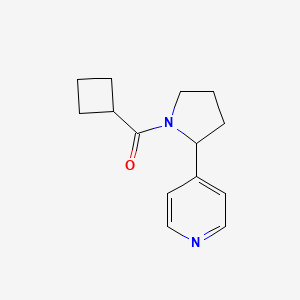

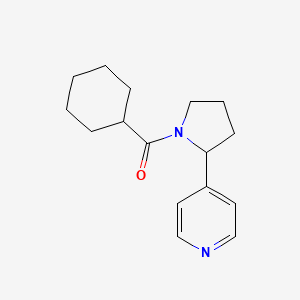


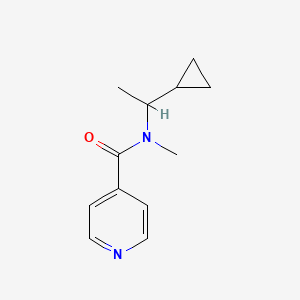
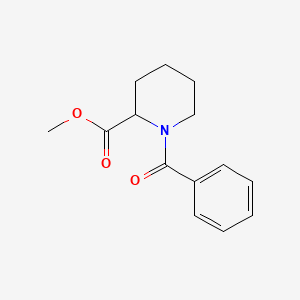

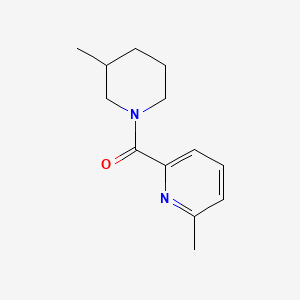
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-phenylpropan-1-one](/img/structure/B7493601.png)
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-thiophen-3-ylpropan-1-one](/img/structure/B7493602.png)
